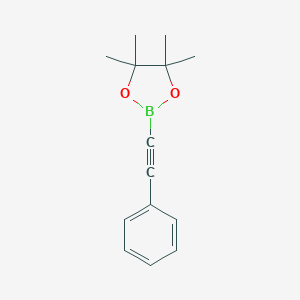

4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-phenylethynyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIORNIWTVJLCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C#CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471378 | |

| Record name | 2-Phenyl-1-ethynylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159087-45-3 | |

| Record name | 2-Phenyl-1-ethynylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane synthesis protocol

An In-Depth Technical Guide to the Synthesis of 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane. This versatile alkynylboronate ester is a critical building block in modern organic synthesis, valued for its role in constructing complex molecular architectures through carbon-carbon and carbon-heteroatom bond-forming reactions.

Introduction: Strategic Importance of Alkynyl Boronate Esters

4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane, also known as 2-phenyl-1-ethynylboronic acid pinacol ester, is a stable, crystalline solid that serves as a key intermediate in synthetic chemistry.[1][2] Its utility stems from the dual reactivity of the alkyne and the boronic ester functionalities. The pinacolboron group is a robust and versatile handle for a variety of cross-coupling reactions, including the Suzuki-Miyaura coupling, while the phenylethynyl group provides a rigid, linear scaffold for the extension of molecular frameworks.

The synthesis of this compound is of significant interest as it enables the creation of conjugated enynes, arylalkynes, and other complex organic materials.[3][4] These motifs are prevalent in pharmaceuticals, natural products, and advanced materials.[3] This guide will focus on the most efficient and contemporary method for its preparation: the catalytic dehydrogenative borylation of a terminal alkyne.

Core Synthesis Methodology: Catalytic Dehydrogenative Borylation

The direct dehydrogenative C(sp)-H borylation of terminal alkynes has emerged as a highly atom-economical and efficient method for synthesizing alkynylboronates.[5] This approach avoids the need for pre-functionalized starting materials, such as haloalkynes, and typically generates hydrogen gas (H₂) as the only byproduct.[6] Various transition-metal catalysts, including those based on iridium, copper, zinc, and manganese, have been developed to promote this transformation with high chemoselectivity, favoring C-H borylation over the competing hydroboration of the alkyne's triple bond.[5][6][7]

Principle of the Reaction

The core transformation involves the reaction of phenylacetylene with pinacolborane (HBpin) in the presence of a suitable catalyst. The catalyst facilitates the cleavage of the terminal C(sp)-H bond of phenylacetylene and the B-H bond of pinacolborane, leading to the formation of a new C-B bond and the release of H₂.

Catalytic System: Zinc(II) Bromide as an Exemplar

While precious metal catalysts like iridium are highly effective, simpler and more economical systems have been developed.[5] A notable example is the use of commercially available zinc bromide (ZnBr₂) as a highly efficient and chemoselective catalyst for the dehydrogenative borylation of terminal alkynes under mild conditions.[7] This system exhibits excellent tolerance for various functional groups.[7]

Causality Behind Experimental Choices:

-

Catalyst Choice (ZnBr₂): Zinc bromide is an inexpensive, air-stable, and readily available Lewis acid. It effectively activates the reactants without promoting significant side reactions like hydroboration, which is a common issue with other catalytic systems.[7]

-

Reagent (Pinacolborane, HBpin): HBpin is the preferred boron source due to the stability of the resulting pinacolboronate ester, which facilitates easier handling and purification compared to more labile boronic acids.

-

Solvent: A non-coordinating, anhydrous solvent like tetrahydrofuran (THF) or toluene is typically used to prevent interference with the catalytic cycle and to ensure the solubility of the reactants.

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of reactive intermediates by oxygen or moisture and to safely manage the evolution of flammable hydrogen gas.[8]

Reaction Mechanism (Proposed)

The precise mechanism can vary with the catalyst, but a plausible cycle for a zinc-catalyzed reaction is outlined below. The process involves the activation of both the alkyne C-H bond and the borane B-H bond, facilitated by the zinc center.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for zinc-catalyzed dehydrogenative borylation.[7]

Reagent and Equipment Summary

| Reagent / Equipment | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Key Properties |

| Phenylacetylene | 102.14 | 1.02 g (1.0 mL) | 10.0 | Flammable, lachrymator.[9] |

| Pinacolborane (HBpin) | 127.98 | 1.41 g (1.55 mL) | 11.0 | Flammable, moisture-sensitive.[8] |

| Zinc Bromide (ZnBr₂) | 225.19 | 113 mg | 0.5 (5 mol%) | Hygroscopic. |

| Anhydrous Toluene | - | 20 mL | - | Flammable solvent. |

| Schlenk Flask (100 mL) | - | 1 | - | For inert atmosphere reactions. |

| Magnetic Stirrer & Bar | - | 1 set | - | For agitation. |

| Argon/Nitrogen Line | - | 1 | - | To maintain an inert atmosphere. |

| Syringes/Cannula | - | Various | - | For liquid transfers. |

Step-by-Step Procedure

-

Flask Preparation: A 100 mL Schlenk flask containing a magnetic stir bar is flame-dried under vacuum and backfilled with argon or nitrogen. This process is repeated three times to ensure an anhydrous and inert atmosphere.

-

Reagent Addition: The flask is charged with zinc bromide (113 mg, 0.5 mmol). Anhydrous toluene (20 mL) is added via syringe, followed by phenylacetylene (1.0 mL, 10.0 mmol). The mixture is stirred to ensure dissolution.

-

Initiation of Reaction: Pinacolborane (1.55 mL, 11.0 mmol) is added dropwise to the stirring solution at room temperature over 5 minutes. The reaction is mildly exothermic, and bubbling (H₂ evolution) should be observed. Caution: Hydrogen gas is flammable; ensure the reaction is conducted in a well-ventilated fume hood away from ignition sources.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots via Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the phenylacetylene starting material.

-

Work-up and Extraction: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 20 mL).

-

Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, e.g., 98:2) to afford the pure product as a white solid.

Product Characterization and Data

The identity and purity of the synthesized 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₁₄H₁₇BO₂ |

| Molecular Weight | 228.10 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 49-68 °C[2] |

| ¹H NMR (CDCl₃) | δ ~7.5 (m, 2H), δ ~7.3 (m, 3H), δ 1.3 (s, 12H) |

| ¹³C NMR (CDCl₃) | δ ~132.1, 129.0, 128.4, 122.9, 93.3, 84.3, 24.8 |

| ¹¹B NMR (CDCl₃) | δ ~21.5 |

Note: NMR chemical shifts (δ) are approximate and may vary slightly based on solvent and instrument calibration.

Safety, Handling, and Storage

Authoritative Grounding: Adherence to strict safety protocols is paramount. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][10][11]

-

Phenylacetylene: A flammable liquid and vapor that can cause serious eye irritation and may be fatal if swallowed and enters airways.[9][12] It is also a lachrymator.

-

Pinacolborane (HBpin): A highly flammable liquid and vapor that reacts with water to release flammable gas.[8] It is moisture-sensitive and should be handled under an inert atmosphere.[8] Store in a cool, dry, well-ventilated place away from heat and ignition sources.[8]

-

Zinc Bromide (ZnBr₂): Causes skin irritation and serious eye damage. It is hygroscopic and should be stored in a tightly sealed container.

-

Product Storage: The final product, 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane, should be stored under an inert gas (nitrogen or argon) at 2-8°C to prevent degradation.[2]

Conclusion

The zinc-catalyzed dehydrogenative borylation of phenylacetylene represents a robust, efficient, and scalable protocol for the synthesis of 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane. This method leverages an inexpensive and readily available catalyst, operates under mild conditions, and displays high atom economy. The resulting alkynylboronate ester is a cornerstone reagent for synthetic chemists, providing a reliable gateway to a vast array of complex organic molecules essential for research and development in the pharmaceutical and materials science sectors.

References

Sources

- 1. 4,4,5,5-Tetramethyl-2-(2-phenylethynyl)-1,3,2-dioxaborolane | C14H17BO2 | CID 11736311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.fr [fishersci.fr]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Introduction: A Versatile Building Block for Modern Synthesis

An In-depth Technical Guide to 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane

Core Topic: Phenylethynylboronic Acid Pinacol Ester Chemical Abstract Service (CAS) Number: 159087-45-3 Audience: Researchers, scientists, and drug development professionals.

Phenylethynylboronic acid pinacol ester, registered under CAS number 159087-45-3, is a crystalline solid that has become an indispensable reagent in contemporary organic chemistry.[1] It serves as a stable, easy-to-handle precursor for the phenylethynyl group, a key structural motif in pharmaceuticals, conjugated polymers, and advanced materials. The pinacol ester moiety protects the reactive boronic acid, rendering the compound significantly more stable to air and moisture and improving its solubility in common organic solvents.[2] This enhanced stability profile, compared to the corresponding boronic acid, makes it an ideal partner in a variety of carbon-carbon bond-forming reactions, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling.[2][3] This guide provides a comprehensive overview of its properties, synthesis, applications, and handling protocols, grounded in established chemical principles.

Physicochemical Properties and Characterization

The utility of any chemical reagent begins with a thorough understanding of its physical and chemical properties. These characteristics dictate its storage, handling, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 159087-45-3 | [1] |

| Molecular Formula | C₁₄H₁₇BO₂ | [1] |

| Molecular Weight | 228.09 g/mol | [1] |

| Appearance | Crystals | [1] |

| Melting Point | 49-68 °C | [1] |

| Synonyms | 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane | [1] |

Spectroscopic Characterization: While detailed spectra are instrument-specific, the structural features of phenylethynylboronic acid pinacol ester give rise to a predictable spectroscopic signature.

-

¹H NMR: Expected signals would include aromatic protons from the phenyl group, and a distinct singlet for the twelve equivalent protons of the two methyl groups on the pinacol moiety.

-

¹³C NMR: Key resonances would correspond to the alkynyl carbons (C≡C), the aromatic carbons of the phenyl ring, the quaternary carbons of the pinacol group, and the methyl carbons.

-

FT-IR: The most characteristic absorption would be the C≡C stretching frequency, typically found in the 2100-2260 cm⁻¹ region.

Synthesis and Purification

A common and efficient route to phenylethynylboronic acid pinacol ester involves the direct hydroboration of phenylacetylene with pinacolborane (HBpin). This reaction provides a direct pathway to the desired alkynylboronate.

Workflow: Synthesis via Hydroboration

Caption: Synthesis of Phenylethynylboronic Acid Pinacol Ester.

Experimental Protocol: Synthesis from Phenylacetylene

This protocol is a representative example and may require optimization based on specific laboratory conditions and catalyst systems.

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask or J. Young tube under an inert atmosphere (Argon or Nitrogen), add the transition metal catalyst (e.g., an Iridium complex like [Ir(COD)Cl]₂). The use of an inert atmosphere is critical as organoboron compounds and many catalysts are sensitive to oxygen and moisture.[4]

-

Reagent Addition: In a glovebox or under a positive flow of inert gas, add the anhydrous solvent (e.g., isooctane or THF).[5] Sequentially add phenylacetylene followed by pinacolborane (HBpin).[5] Pinacolborane is typically the limiting reagent.

-

Reaction Execution: Seal the vessel and heat the mixture to the desired temperature (e.g., 50-80 °C).[5] The reaction progress is monitored by an appropriate analytical technique, such as ¹H NMR or GC-MS, to confirm the consumption of starting materials.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude residue can be purified by crystallization from a suitable solvent system (e.g., hexanes) or by column chromatography on silica gel to yield the pure product.

Causality in Experimental Design:

-

Catalyst Choice: Transition metal catalysts (often based on Iridium, Rhodium, or Palladium) are essential to control the regioselectivity of the hydroboration, ensuring the boron atom adds to the terminal carbon of the alkyne.

-

Anhydrous Conditions: Water can react with pinacolborane and hydrolyze the final boronic ester product, reducing yield and purity.[3] Therefore, anhydrous solvents and inert atmosphere techniques are mandatory.

Core Applications in Palladium-Catalyzed Cross-Coupling

The primary utility of phenylethynylboronic acid pinacol ester lies in its role as a coupling partner in palladium-catalyzed reactions to form C(sp²)-C(sp) bonds. This is a cornerstone of modern synthetic chemistry for constructing complex organic molecules.

The Suzuki-Miyaura Coupling Reaction

While the Sonogashira reaction directly couples a terminal alkyne with an aryl/vinyl halide, the Suzuki-Miyaura reaction offers an alternative and often advantageous route using a boronic acid or ester.[6][7] Using phenylethynylboronic acid pinacol ester in a Suzuki-type coupling provides a stable, solid source of the phenylethynyl nucleophile, circumventing the challenges of handling gaseous or volatile terminal alkynes.[6]

The reaction follows a well-established catalytic cycle involving a palladium(0) species.

Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: General Catalytic Cycle of the Suzuki-Miyaura Reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (R¹-X), forming a Pd(II) complex.[8]

-

Transmetalation: A base activates the organoboron compound.[8][9] The phenylethynyl group (R²) is then transferred from the boron atom to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step.[7]

-

Reductive Elimination: The two organic fragments (R¹ and R²) are ejected from the palladium center, forming the new C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling phenylethynylboronic acid pinacol ester with an aryl bromide.

-

Reaction Setup: In a reaction vial or flask, combine the aryl bromide (1.0 equiv), phenylethynylboronic acid pinacol ester (1.1-1.5 equiv), and a suitable base (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂, 1-5 mol%) and, if required, a phosphine ligand. The choice of catalyst and ligand is crucial and often depends on the reactivity of the aryl halide.[10]

-

Solvent and Degassing: Add a degassed solvent system (e.g., THF/H₂O, Dioxane, or Toluene). Degassing (by bubbling argon through the solvent or via freeze-pump-thaw cycles) is important to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture with stirring at a specified temperature (typically 80-110 °C) for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure arylalkyne.

Handling, Storage, and Safety

Proper handling and storage are paramount for maintaining the integrity of the reagent and ensuring laboratory safety.

-

Storage: Phenylethynylboronic acid pinacol ester should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen).[11] For long-term stability, storage in a freezer at temperatures under -20°C is recommended.[11][12]

-

Handling: As with most organoboron compounds, it should be handled in a well-ventilated fume hood.[12][13] Avoid inhalation of dust and contact with skin and eyes. Personal protective equipment (gloves, safety glasses, lab coat) should be worn. Organoboron compounds are generally stable but can be susceptible to hydrolysis, so exposure to moisture should be minimized.[3][14]

-

Safety: The compound may cause skin, eye, and respiratory irritation.[15] It is harmful if swallowed or inhaled.[12] Refer to the Safety Data Sheet (SDS) from the supplier for complete toxicological and safety information.

Conclusion

Phenylethynylboronic acid pinacol ester is a highly valuable and versatile reagent for the synthesis of complex molecules. Its enhanced stability and ease of handling make it a superior alternative to its corresponding boronic acid or terminal alkyne in many applications. Its prominent role in Suzuki-Miyaura cross-coupling reactions has solidified its importance as a key building block for drug discovery, materials science, and academic research, enabling the efficient construction of molecules containing the critical arylalkyne moiety.

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

-

2-Phenylethyl-1-boronic acid pinacol ester | Boron Molecular. Retrieved from [Link]

-

CAS#:165904-22-3 | 2-Phenylethyl-1-boronic acid pinacol ester | Chemsrc. (2025, August 24). Retrieved from [Link]

-

Exploring the Utility of Phenylboronic Acid Pinacol Esters in Chemical Synthesis. Retrieved from [Link]

-

Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. (2005). The Journal of Organic Chemistry. Retrieved from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

-

Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. (2008, April). Applied Organometallic Chemistry. Retrieved from [Link]

-

Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. (2018). Polymer Chemistry. Retrieved from [Link]

-

Suzuki reaction - Wikipedia. Retrieved from [Link]

-

1-Phenylvinylboronic acid, pinacol ester | C14H19BO2 | CID 11031671 - PubChem. Retrieved from [Link]

-

Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. (2020, December). ResearchGate. Retrieved from [Link]

-

Sonogashira Coupling Reaction Mechanism - YouTube. (2016, August 10). Retrieved from [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]

-

Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2013). Journal of the American Chemical Society. Retrieved from [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis and Application of Organoboron Compounds. Retrieved from [Link]

-

Sonogashira coupling - Wikipedia. Retrieved from [Link]

-

The plausible mechanism for Sonogashira‐type coupling. (2020). ResearchGate. Retrieved from [Link]

-

Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2018). ResearchGate. Retrieved from [Link]

-

Substrate scope for the cross‐coupling with boronic acid pinacol esters... (2018). ResearchGate. Retrieved from [Link]

-

Organoboron chemistry - Wikipedia. Retrieved from [Link]

-

Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. (2020). Organic Syntheses. Retrieved from [Link]

-

Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. (2024). MDPI. Retrieved from [Link]

-

Borate handling and storage - U.S. Borax. Retrieved from [Link]

-

Organoborane or Organoboron compounds | PPTX - Slideshare. Retrieved from [Link]

Sources

- 1. 2-Phenyl-1-ethynylboronic acid pinacol ester 90% | Sigma-Aldrich [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. orgsyn.org [orgsyn.org]

- 5. 1-PHENYLVINYLBORONIC ACID PINACOL ESTER synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Phenethylboronic Acid Pinacol Ester | 165904-22-3 [sigmaaldrich.com]

- 12. CAS#:165904-22-3 | 2-Phenylethyl-1-boronic acid pinacol ester | Chemsrc [chemsrc.com]

- 13. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 14. researchgate.net [researchgate.net]

- 15. 1-Phenylvinylboronic acid, pinacol ester | C14H19BO2 | CID 11031671 - PubChem [pubchem.ncbi.nlm.nih.gov]

4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane molecular weight

An In-Depth Technical Guide to 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane: Synthesis, Reactivity, and Applications

Abstract

4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane is a versatile and highly valuable reagent in modern organic synthesis. As a stable, solid source of the phenylethynyl moiety, it plays a pivotal role in the construction of complex molecular architectures through transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, core reactivity, and applications, with a particular focus on its utility in the fields of materials science and drug discovery. Detailed experimental protocols and mechanistic insights are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this powerful synthetic tool.

Core Compound Properties

4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane, often referred to as phenylacetylene pinacol boronate, is an alkynyl boronate ester. The pinacolato ligand (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) confers significant stability to the otherwise reactive alkynylboron species, allowing it to be isolated, stored, and handled with ease under standard laboratory conditions.[1][2]

| Property | Value | Source |

| Molecular Weight | 228.09 g/mol | [3][4] |

| Molecular Formula | C₁₄H₁₇BO₂ | [3][5] |

| CAS Number | 159087-45-3 | [3][4][5] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 49-68 °C | [3][4] |

| Boiling Point | 265.4 ± 23.0 °C at 760 mmHg (Predicted) | [3][4] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [3][4] |

Synthesis and Mechanistic Considerations

The synthesis of alkynyl boronate esters like 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane is crucial for their application. While several methods exist, a common approach involves the coupling of a terminal alkyne with a boron source.

General Synthesis Workflow

A prevalent method for synthesizing alkynyl pinacol boronates is the copper-catalyzed coupling of a terminal alkyne (phenylacetylene) with a diboron reagent (bis(pinacolato)diboron) or via direct borylation. The workflow illustrates a generalized pathway for its preparation, emphasizing the key transformation of the terminal C-H bond of the alkyne into a C-B bond.

Caption: Generalized workflow for the synthesis of the target compound.

Core Reactivity: The Suzuki-Miyaura and Sonogashira Cross-Coupling Reactions

The primary utility of 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane lies in its role as a coupling partner in palladium-catalyzed reactions. It effectively transfers the "phenylethynyl" group to an aryl or vinyl halide (or pseudohalide), forming a new carbon-carbon bond. This transformation is fundamental to the synthesis of conjugated organic materials and complex drug-like molecules.[3][6]

Mechanistic Overview

While often used in reactions that yield products typical of a Sonogashira coupling (an aryl-alkyne bond), the mechanism involving a boronate ester is formally a Suzuki-Miyaura coupling. The Sonogashira reaction traditionally couples a terminal alkyne with an organohalide, requiring a copper(I) co-catalyst to form a copper acetylide intermediate.[7][8] In contrast, the Suzuki-Miyaura pathway involves the direct transmetalation of the organic group from boron to palladium.[9]

The catalytic cycle, depicted below, is a cornerstone of modern organic chemistry:

-

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation : The phenylethynyl group is transferred from the boronate ester to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination : The two organic fragments (the aryl group and the phenylethynyl group) are eliminated from the palladium center, forming the final product (Ar-C≡C-Ph) and regenerating the active Pd(0) catalyst.

Caption: Simplified catalytic cycle for a Suzuki-type cross-coupling.

The pinacolborane group offers a distinct advantage over boronic acids due to its enhanced stability towards protodeboronation and its generally good solubility in organic solvents.[10] This robustness makes it an ideal reagent for multi-step syntheses and for use in complex molecular environments.

Applications in Research and Development

The ability to introduce a rigid phenylethynyl linker into molecular structures is critical in several high-technology fields.

-

Organic Electronics : The resulting diarylalkyne structures are often highly conjugated and possess interesting photophysical properties. They are used as building blocks for Organic Light-Emitting Diodes (OLEDs), organic semiconductors, and molecular wires.[3][11]

-

Pharmaceuticals and Agrochemicals : Cross-coupling reactions are among the most widely used transformations in the synthesis of active pharmaceutical ingredients (APIs).[6] This reagent allows for the incorporation of the phenylalkynyl scaffold, which is present in various biologically active compounds, including kinase inhibitors and nicotinic receptor agonists.[7]

-

Natural Product Synthesis : The mild reaction conditions and high functional group tolerance of Suzuki-Miyaura couplings make this reagent suitable for late-stage functionalization in the total synthesis of complex natural products.[6]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane with an aryl bromide.

Objective: To synthesize a substituted diarylalkyne.

Materials & Equipment:

-

4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

-

Solvent (e.g., Dioxane/Water mixture, Toluene, or DMF)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup and purification

-

Thin-Layer Chromatography (TLC) plate and developing chamber

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq), 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane (1.2 eq), and the base (2.0-3.0 eq).

-

Inerting : Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

-

Causality: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is critical for catalytic turnover and reaction efficiency.

-

-

Solvent and Catalyst Addition : Add the degassed solvent(s) via syringe, followed by the palladium catalyst.

-

Expertise Insight: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is a crucial step to remove dissolved oxygen.

-

-

Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring : Monitor the progress of the reaction by TLC. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting aryl bromide and the appearance of a new, typically more nonpolar, product spot indicates reaction progression.

-

Trustworthiness: Self-validation through reaction monitoring ensures that the workup is not initiated prematurely and allows for troubleshooting (e.g., adding more catalyst if the reaction stalls).

-

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure diarylalkyne product.

Conclusion

4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane stands out as a robust and versatile reagent for the synthesis of arylalkynes. Its stability, ease of handling, and high efficiency in palladium-catalyzed cross-coupling reactions have cemented its place in the synthetic chemist's toolbox. For professionals in drug development and materials science, mastering the application of this compound opens avenues to novel molecular designs and accelerated discovery timelines.

References

-

PubChem. 4,4,5,5-Tetramethyl-2-(2-phenylethynyl)-1,3,2-dioxaborolane. National Center for Biotechnology Information. [Link]

-

PubChem. 4,4,5,5-tetramethyl-2-((E)-2-phenylethenyl)-1,3,2-dioxaborolane. National Center for Biotechnology Information. [Link]

-

PubChem. 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane. National Center for Biotechnology Information. [Link]

-

ResearchGate. Tandem Sonogashira-Hagihara Coupling/Cycloisomerization Reactions of Ethynylboronic Acid MIDA Ester to Afford 2-Heterocyclic Boronic Acid MIDA Esters. ResearchGate. [Link]

-

MySkinRecipes. 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane. MySkinRecipes. [Link]

-

National Institutes of Health. Enantiospecific Alkynylation of Alkylboronic Esters. PMC. [Link]

-

ResearchGate. Sonogashira cross-coupling of an aryl bromide boronic ester. ResearchGate. [Link]

-

Royal Society of Chemistry. Synthesis and reactivity of alkynyl boron compounds. Organic & Biomolecular Chemistry. [Link]

-

National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

-

Wikipedia. Sonogashira coupling. Wikipedia Foundation. [Link]

-

ResearchGate. Coupling boronic esters with phenylacetylenes via alkyne activation. ResearchGate. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Royal Society of Chemistry. Synthesis and reactivity of alkynyl boron compounds. Organic & Biomolecular Chemistry. [Link]

-

SciSpace. Enantiospecific Alkynylation of Alkylboronic Esters. [Link]

-

Oakwood Chemical. 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. [Link]

-

Chemdad. 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane. [Link]

-

ResearchGate. Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. [Link]

-

ACS Publications. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]

-

Pharmaceutical Technology. New Horizons for Cross-Coupling Reactions. [Link]

-

National Institutes of Health. Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. PMC. [Link]

-

ResearchGate. Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration. [Link]

Sources

- 1. Synthesis and reactivity of alkynyl boron compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and reactivity of alkynyl boron compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane [myskinrecipes.com]

- 4. 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 4,4,5,5-Tetramethyl-2-(2-phenylethynyl)-1,3,2-dioxaborolane | C14H17BO2 | CID 11736311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmtech.com [pharmtech.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ossila.com [ossila.com]

An In-depth Technical Guide to the NMR Characterization of 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane

Introduction

4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane is a key building block in modern organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, enabling the introduction of the phenylethynyl moiety. Its utility in the synthesis of complex organic molecules, including pharmaceuticals and functional materials, necessitates a thorough understanding of its structural and electronic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the routine and in-depth characterization of this compound, providing unambiguous confirmation of its structure and purity. This guide offers a comprehensive overview of the ¹H, ¹³C, and ¹¹B NMR characterization of 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and NMR-Active Nuclei

The structure of 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane contains several NMR-active nuclei, primarily ¹H, ¹³C, and ¹¹B. A comprehensive analysis using these three nuclei provides a complete picture of the molecule's constitution.

Figure 1: Molecular structure of 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane.

¹H NMR Spectroscopy: The Proton Landscape

The ¹H NMR spectrum provides a quantitative and qualitative assessment of the proton environments within the molecule. For 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane, the spectrum is relatively simple and highly diagnostic.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.48 - 7.52 | Multiplet | 2H | Phenyl H (ortho) |

| 7.30 - 7.35 | Multiplet | 3H | Phenyl H (meta, para) |

| 1.33 | Singlet | 12H | Methyl H (pinacol) |

Interpretation and Rationale:

-

Aromatic Region (7.30 - 7.52 ppm): The protons on the phenyl ring typically appear in this region. The ortho-protons are expected to be slightly downfield due to the anisotropic effect of the alkyne bond. The meta and para protons will resonate at a slightly higher field. The multiplet patterns arise from spin-spin coupling between the aromatic protons.

-

Pinacol Methyl Protons (1.33 ppm): The four methyl groups of the pinacol moiety are chemically equivalent due to free rotation around the C-C and C-O bonds. This results in a single, sharp resonance with an integration of 12 protons. This intense singlet is a characteristic signature of the pinacol boronate ester group.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 132.3 | Phenyl C (ortho) |

| 129.5 | Phenyl C (para) |

| 128.4 | Phenyl C (meta) |

| 122.9 | Phenyl C (ipso) |

| 93.8 | Alkyne C (B-C≡C) |

| 84.1 | Dioxaborolane C (quaternary) |

| 78.5 | Alkyne C (Ph-C≡C) |

| 24.8 | Methyl C (pinacol) |

Interpretation and Rationale:

-

Aromatic Carbons (122.9 - 132.3 ppm): Four distinct signals are expected for the phenyl ring carbons: ipso, ortho, meta, and para. The ipso-carbon, directly attached to the alkyne, is often broader and less intense.

-

Alkyne Carbons (78.5 and 93.8 ppm): The two sp-hybridized carbons of the ethynyl linker are deshielded and appear in this characteristic range. The carbon directly attached to the boron atom is typically observed at a higher chemical shift compared to the carbon attached to the phenyl ring. The signal for the carbon attached to boron can be broad due to quadrupolar relaxation of the ¹¹B nucleus.

-

Dioxaborolane Carbons (84.1 and 24.8 ppm): The quaternary carbons of the pinacol group resonate around 84.1 ppm, while the four equivalent methyl carbons give a sharp signal at approximately 24.8 ppm.

¹¹B NMR Spectroscopy: A Direct Probe of the Boron Center

¹¹B NMR is a crucial technique for the characterization of organoboron compounds. Boron-11 is a quadrupolar nucleus (I = 3/2), which has a significant impact on the appearance of the NMR signal.[1]

Predicted ¹¹B NMR Data (160 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Linewidth (at half-height) | Assignment |

| ~22 - 25 | Broad | B (sp²-hybridized) |

Interpretation and Rationale:

-

Chemical Shift: The chemical shift range of ~22-25 ppm is characteristic of a tricoordinate, sp²-hybridized boron atom in a boronic ester.[2] This distinguishes it from tetracoordinate boronate species, which appear at much higher field (lower ppm values).[3]

-

Linewidth: Due to the quadrupolar nature of the ¹¹B nucleus, its relaxation is rapid, leading to broad signals.[1] The linewidth is influenced by the symmetry of the electric field gradient at the nucleus. While the pinacol ester provides a relatively symmetric environment, the signal will still be significantly broader than that of spin-1/2 nuclei like ¹H or ¹³C. A broad signal is a key indicator of the presence of boron in the structure.

Experimental Protocols

To ensure high-quality and reproducible NMR data, the following protocols are recommended.

Figure 2: General workflow for NMR characterization.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane.

-

Dissolve the sample in approximately 0.6 mL of high-purity deuterated chloroform (CDCl₃).[4] Other deuterated solvents can be used, but consistency is key for comparing data.

-

Transfer the solution to a clean, dry 5 mm NMR tube. For high-quality ¹¹B NMR, a quartz NMR tube is recommended to reduce the background boron signal from borosilicate glass tubes.[5]

-

-

Instrumental Parameters (General Recommendations for a 500 MHz Spectrometer):

-

¹H NMR:

-

Pulse sequence: Standard single pulse (zg30).

-

Spectral width: ~16 ppm.

-

Number of scans: 8-16.

-

Relaxation delay (d1): 1-2 seconds.

-

-

¹³C{¹H} NMR:

-

Pulse sequence: Proton-decoupled single pulse (zgpg30).

-

Spectral width: ~240 ppm.

-

Number of scans: 1024 or more, depending on concentration.

-

Relaxation delay (d1): 2 seconds.

-

-

¹¹B NMR:

-

Pulse sequence: Single pulse with proton decoupling (zgpg).

-

Spectral width: ~200 ppm.

-

Number of scans: 128-1024, depending on the instrument's sensitivity.[6]

-

Relaxation delay (d1): 0.1-0.5 seconds (due to fast quadrupolar relaxation).

-

-

2D NMR:

-

COSY: Standard gradient-selected COSY (cosygpqf).

-

HSQC: Standard gradient-selected HSQC for one-bond ¹H-¹³C correlations (hsqcedetgpsisp2.2).

-

HMBC: Standard gradient-selected HMBC for long-range ¹H-¹³C correlations (hmbcgplpndqf).

-

-

Structural Elucidation using 2D NMR

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. In this molecule, it will primarily confirm the coupling between the ortho, meta, and para protons on the phenyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It will definitively link the aromatic proton signals to their corresponding carbon signals and the intense methyl proton singlet to the methyl carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. Key expected correlations include:

-

The ortho-protons of the phenyl ring to the ipso- and meta-carbons, as well as to the alkyne carbon closer to the ring.

-

The methyl protons of the pinacol group to the quaternary carbons of the dioxaborolane ring.

-

Figure 3: Logic diagram for comprehensive NMR-based structure elucidation.

Identification of Common Impurities

The most common synthetic route to 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane is the Sonogashira coupling of phenylacetylene with a suitable boron-containing electrophile. This reaction can lead to several characteristic impurities that are readily identifiable by ¹H NMR.

Potential Impurities and their Diagnostic NMR Signals:

| Impurity | Structure | Diagnostic ¹H NMR Signal(s) (CDCl₃) |

| Phenylacetylene (unreacted) | Ph-C≡C-H | ~3.06 ppm (s, 1H, ≡C-H)[7] |

| 1,4-Diphenylbuta-1,3-diyne | Ph-C≡C-C≡C-Ph | Aromatic signals only, no alkyne proton. |

| Triphenylphosphine oxide | Ph₃P=O | ~7.5-7.8 ppm (m)[8] |

| Triethylamine Hydrochloride | [Et₃NH]⁺Cl⁻ | ~3.1-3.2 ppm (q, 6H), ~1.4 ppm (t, 9H), broad NH proton[9] |

The presence of these impurities can be easily detected and quantified by integrating their characteristic signals in the ¹H NMR spectrum relative to the product signals.

Conclusion

The NMR characterization of 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane is a straightforward yet powerful application of modern spectroscopic techniques. A combination of ¹H, ¹³C, and ¹¹B NMR provides a complete and unambiguous structural confirmation. The ¹H and ¹³C spectra yield detailed information about the carbon-hydrogen framework, while the ¹¹B spectrum serves as a direct and diagnostic probe of the boron center. By following the outlined protocols and understanding the expected spectral features, researchers can confidently verify the identity, purity, and stability of this important synthetic building block, ensuring the integrity of their subsequent research and development efforts.

References

-

Quadrupolar Coupling - Chemistry LibreTexts. (2025). Retrieved from [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Retrieved from [Link]

-

Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Retrieved from [Link]

-

Probing the 11B Quadrupolar and Chemical Shielding Tensors in a Pair of Organoboron Enantiomers. (2015). The Journal of Physical Chemistry C, 119(46), 26046–26056. [Link]

-

A Nuclear Magnetic Resonance and Relaxation Study of Dimethoxyborane. (1971). Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 75A(3), 185–190. [Link]

-

(E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane (2a)[x]: Colorless oil, yield 95%. The Royal Society of Chemistry. Retrieved from [Link]

-

Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. (2019). Organic Syntheses, 96, 277-299. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry, 87(22), 15083–15090. [Link]

-

A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. (2010). The Journal of Physical Chemistry A, 114(15), 5095–5106. [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews, 42(22), 8880-8897. [Link]

-

NMR spectrum of phenylacetylene capped SiNPs: (a) 1H-NMR; (b) 13CNMR. ResearchGate. Retrieved from [Link]

-

11B NMR Chemical Shifts. San Diego State University. Retrieved from [Link]

-

Sample Preparation. Michigan State University. Retrieved from [Link]

-

NMR Sample Preparation. University of Wisconsin-Madison. Retrieved from [Link]

-

-

Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. Retrieved from [Link]

-

-

Tips for when doing boron-NMR analysis of boron-containing compounds? Reddit. Retrieved from [Link]

-

HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. Retrieved from [Link]

-

How to make an NMR sample. University of Ottawa. Retrieved from [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

-

Sonogashira Coupling Reaction with Diminished Homocoupling. (2002). The Journal of Organic Chemistry, 67(20), 7147-7149. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Triethylamine(121-44-8) 1H NMR spectrum [chemicalbook.com]

- 3. Homo- and Cross-Coupling of Phenylacetylenes and α‑Hydroxyacetylenes Catalyzed by a Square-Planar Rhodium Monohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phenylacetylene(536-74-3) 1H NMR [m.chemicalbook.com]

- 8. Triphenylphosphine oxide(791-28-6) 1H NMR spectrum [chemicalbook.com]

- 9. Triethylamine hydrochloride(554-68-7) 1H NMR spectrum [chemicalbook.com]

physical properties of 2-Phenyl-1-ethynylboronic acid pinacol ester

An In-Depth Technical Guide to the Physical Properties of 2-Phenyl-1-ethynylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physical and chemical properties of 2-Phenyl-1-ethynylboronic acid pinacol ester (CAS No. 159087-45-3). As a versatile building block in organic synthesis, particularly in cross-coupling reactions and the development of novel therapeutics, a thorough understanding of its characteristics is paramount for its effective application. This document consolidates key data on its chemical identity, physicochemical properties, and spectroscopic signatures. Furthermore, it outlines standard experimental protocols for property determination, offering insights into the practical aspects of its handling and characterization in a laboratory setting.

Introduction: A Versatile Building Block

2-Phenyl-1-ethynylboronic acid pinacol ester is an organoboron compound featuring a phenyl ring, an ethynyl linker, and a boronic acid protected by a pinacol group. This unique structure makes it a valuable reagent in synthetic chemistry. The pinacol ester group enhances stability and ease of handling compared to the corresponding free boronic acid, while the phenylethynyl moiety provides a rigid, linear scaffold for constructing complex molecular architectures.

The significance of boronic esters has grown substantially in medicinal chemistry and materials science. Phenylboronic acid pinacol ester derivatives, for example, are being explored for applications in reactive oxygen species (ROS)-responsive drug delivery systems.[1][2][3] Their ability to react in specific biological microenvironments, such as those with high levels of oxidative stress found in inflammatory diseases like periodontitis, makes them intelligent carriers for targeted therapies.[1][3] Furthermore, the incorporation of boronic esters into complex molecules has been investigated as a strategy for developing novel antiviral agents, including HIV-1 non-nucleoside reverse transcriptase inhibitors.[4] A precise understanding of the physical properties of reagents like 2-Phenyl-1-ethynylboronic acid pinacol ester is the foundation upon which such innovations are built, ensuring reproducibility, scalability, and safety in research and development.

Chemical and Molecular Identity

A precise identification of a chemical compound is the first step in any rigorous scientific investigation. The following identifiers and structural details define 2-Phenyl-1-ethynylboronic acid pinacol ester.

| Identifier | Value | Source(s) |

| Compound Name | 2-Phenyl-1-ethynylboronic acid pinacol ester | [5][6][7] |

| Synonym(s) | 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane | [7][8][9] |

| CAS Number | 159087-45-3 | [5][6][7] |

| Molecular Formula | C₁₄H₁₇BO₂ | [5][6][7] |

| Molecular Weight | 228.09 g/mol | [5][6][7] |

| InChI Key | VEIORNIWTVJLCN-UHFFFAOYSA-N | [10] |

| Canonical SMILES | CC1(C)OB(OC1(C)C)C#Cc2ccccc2 |

Below is a diagram illustrating the two-dimensional structure of the molecule.

Caption: 2D structure of 2-Phenyl-1-ethynylboronic acid pinacol ester.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing experiments, developing formulations, and ensuring safe handling.

| Property | Value | Notes | Source(s) |

| Appearance | Pale yellow to white solid / crystals | The visual appearance can be an initial indicator of purity. | [5] |

| Melting Point | 49 - 68 °C | A broad melting range is reported across different suppliers, which may reflect variance in purity (e.g., 90% vs. ≥98%). A narrower range of 58-62 °C is also cited.[5][6] | [5][6] |

| Boiling Point | 265.4 ± 23.0 °C | This value is computationally predicted at standard pressure (760 Torr) and should be confirmed experimentally if required for an application like distillation. | [5] |

| Density | 1.03 ± 0.1 g/cm³ | This is a predicted value at 20 °C.[5] | [5] |

| Solubility | No specific experimental data available | While quantitative data is not available in the cited literature, based on its structure (aromatic and aliphatic components), it is expected to be soluble in common organic solvents like ethers, chloroform, and acetone.[11] | [11] |

| Purity | Commercially available at 90% or ≥98% | The choice of purity grade depends on the sensitivity of the intended application. | [6][7] |

Spectroscopic Data Profile

Spectroscopic analysis provides a fingerprint of the molecular structure, confirming its identity and purity. While specific spectra for this compound are not publicly available in the search results, its characteristic features can be predicted based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include multiplets in the aromatic region (~7.2-7.6 ppm) corresponding to the phenyl protons. A sharp singlet for the twelve equivalent protons of the two methyl groups on the pinacol moiety would appear in the aliphatic region (~1.3 ppm).

-

¹³C NMR: The spectrum would show distinct signals for the sp-hybridized carbons of the alkyne (~80-90 ppm), multiple signals for the aromatic carbons (~128-132 ppm), the quaternary carbons of the pinacol group (~84 ppm), and the methyl carbons (~25 ppm).[12]

-

¹¹B NMR: A single, broad peak is expected, characteristic of a tricoordinate boron atom in a pinacol ester. The chemical shift for similar structures is typically around δ 33 ppm.[12]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

-

C≡C Stretch: A weak to medium absorption band is expected in the range of 2100-2260 cm⁻¹ for the internal alkyne.

-

Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[13]

-

Aliphatic C-H Stretch: Strong bands from the methyl groups of the pinacol ester will be visible just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[14]

-

B-O Stretch: A strong, broad absorption band is characteristic for the boron-oxygen bond in the dioxaborolane ring, typically appearing in the 1300-1380 cm⁻¹ region.[15]

-

Aromatic C=C Bending: Absorptions in the 1400-1600 cm⁻¹ region are indicative of the phenyl ring.[13]

Experimental Workflows and Protocols

To ensure the trustworthiness and reproducibility of scientific findings, the methods used to determine physical properties must be robust and well-documented.

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a chemical sample like 2-Phenyl-1-ethynylboronic acid pinacol ester.

Caption: Workflow for the characterization of a chemical substance.

Protocol 1: Melting Point Determination via Capillary Method

This protocol provides a self-validating system by comparing the observed melting range against a certified reference standard.

-

Instrument Calibration: Calibrate the melting point apparatus using a certified reference standard with a known melting point close to the expected range of the sample (e.g., benzophenone, m.p. 48.5 °C). This ensures the accuracy of the instrument's temperature sensor.

-

Sample Preparation: Finely crush a small amount of the crystalline 2-Phenyl-1-ethynylboronic acid pinacol ester into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

-

Measurement: Place the loaded capillary into the heating block of the apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 40 °C). Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. A narrow range (<2 °C) typically indicates high purity.

Protocol 2: Spectroscopic Analysis Sample Preparation

The choice of preparation method is causal to obtaining high-quality, artifact-free spectra.

-

For NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum. A small amount of a reference standard like tetramethylsilane (TMS) may be added for precise chemical shift calibration.

-

-

For IR Spectroscopy (Solid):

-

KBr Pellet Method: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly to create a fine, homogeneous powder. Press the powder into a transparent pellet using a hydraulic press. This method is chosen to eliminate solvent bands from the spectrum.

-

Run a background spectrum of the empty sample chamber first, then analyze the sample pellet.

-

Safe Handling and Storage

Proper storage and handling are essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage Conditions: The compound should be stored in a refrigerator at 2 to 8 °C under an inert atmosphere.[5] This prevents potential degradation from heat, moisture, or oxidation.

-

Safety Precautions: The compound is classified with the "Warning" signal word.[5] Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

2-Phenyl-1-ethynylboronic acid pinacol ester is a well-defined solid compound with predictable physical properties that make it a reliable reagent in advanced organic synthesis. Its identity is confirmed by its molecular weight of 228.09 g/mol and its unique structural features, which can be verified through standard spectroscopic techniques. While some of its properties, like boiling point and density, are currently based on computational predictions, its melting point and appearance are experimentally established. The provided protocols offer a framework for researchers to verify these properties in their own laboratories, contributing to robust and reproducible science. A comprehensive understanding of these foundational characteristics is indispensable for professionals leveraging this compound in the fields of drug discovery and materials science.

References

-

Sigma-Aldrich. 2-Phenyl-1-ethynylboronic acid pinacol ester 90%.

-

AOBIOUS. 2-Phenylethyl-1-boronic acid pinacol ester.

-

Hoffman Fine Chemicals. CAS 159087-45-3 | 2-Phenyl-1-ethynylboronic acid pinacol ester.

-

iChemical. Phenylboronic acid pinacol ester, CAS No. 24388-23-6.

-

Chemsrc. CAS#:165904-22-3 | 2-Phenylethyl-1-boronic acid pinacol ester.

-

TSS. 2-Phenyl-1-ethynylboronic acid pinacol ester.

-

The Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information.

-

ChemicalBook. 2-PHENYLETHYL-1-BORONIC ACID PINACOL ESTER | 165904-22-3.

-

Santa Cruz Biotechnology. 2-Phenyl-1-ethynylboronic acid pinacol ester | CAS 159087-45-3.

-

Sigma-Aldrich. 3-(4-Morpholinylmethyl)phenyl magnesium bromide 0.25M tetrahydrofuran 480424-76-8.

-

ResearchGate. Solubility temperatures of pinacol ester of phenylboronic acid (2) as a....

-

NIH National Center for Biotechnology Information. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis.

-

Alfa Chemistry. CAS 159087-45-3 2-Phenyl-1-ethynylboronic acid pinacol ester.

-

Organic Syntheses Procedure. boronic esters.

-

Polymer Chemistry (RSC Publishing). Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery.

-

Sigma-Aldrich. 2-Phenyl-1-ethynylboronic acid pinacol ester 90% 159087-45-3.

-

Boron Molecular. 2-Phenylethyl-1-boronic acid pinacol ester.

-

Thermo Scientific Chemicals. Phenylboronic acid pinacol ester, 97% 25 g.

-

PubChem - NIH. Phenylboronic acid pinacol ester | C12H17BO2 | CID 570673.

-

CymitQuimica. 2-Phenyl-1-ethynylboronic acid pinacol ester.

-

Fisher Scientific. Phenylboronic acid pinacol ester, 97% 25 g.

-

PubMed. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis.

-

ResearchGate. The design strategy of the newly designed phenylboronic acid pinacol ester-containing compounds.

-

ChemicalBook. 159087-45-3(4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane).

-

University of Colorado Boulder. Table of Characteristic IR Absorptions.

-

Cheméo. Silanol, dimethyl- (CAS 5906-76-3) - Chemical & Physical Properties.

-

Cheméo. Chemical Properties of 2-Pentene, 4-methyl-, (E)- (CAS 674-76-0).

-

Sigma-Aldrich. 4-(2-Iodoethynyl)phenylboronic acid pinacol ester AldrichCPR.

-

PubChem. 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane.

-

Illinois State University. Infrared Spectroscopy.

-

PubChem. 5,11-Diethyltricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene.

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.

Sources

- 1. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. Welcome to nginx! [techservesolutions.in]

- 7. scbt.com [scbt.com]

- 8. 2-Phenyl-1-ethynylboronic acid pinacol ester 90% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 159087-45-3 CAS Manufactory [m.chemicalbook.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to the Stability and Storage of 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane

Introduction

4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane, a pinacol boronate ester of phenylethynylboronic acid, is a pivotal reagent in modern organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings, has made it an indispensable tool for the construction of complex organic molecules in the fields of medicinal chemistry, materials science, and drug development. The presence of the phenylethynyl moiety provides a rigid, linear scaffold that is often incorporated into conjugated systems, making this compound a valuable building block for functional materials.

However, the efficacy and reproducibility of synthetic procedures employing this reagent are intrinsically linked to its purity and stability. Boronic esters, as a class of compounds, are known to be susceptible to degradation, primarily through hydrolysis. This guide provides a comprehensive overview of the stability and optimal storage conditions for 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane, offering field-proven insights and detailed experimental protocols for its handling and stability assessment.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane is crucial for its proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇BO₂ | [1] |

| Molecular Weight | 228.10 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 49-68 °C | [Various Suppliers][2] |

| Boiling Point | 265.4±23.0 °C (Predicted) | [2] |

| Storage Temperature | 2-8°C, under inert gas | [Various Suppliers][2] |

Core Stability Considerations and Degradation Pathways

The stability of 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane is primarily influenced by its susceptibility to hydrolysis and, to a lesser extent, oxidation and photodegradation. Understanding these degradation pathways is paramount for maintaining the integrity of the reagent.

Hydrolytic Stability

The principal degradation pathway for pinacol boronate esters is hydrolysis to the corresponding boronic acid and pinacol.[3][4][5] This reaction is catalyzed by the presence of water and can be influenced by pH.[4][5]

Caption: Primary hydrolytic degradation pathway.

The rate of hydrolysis is dependent on several factors, including:

-

Water Content: The presence of even trace amounts of water in solvents or the atmosphere can initiate hydrolysis.

-

pH: Hydrolysis can be accelerated at both acidic and basic pH.[4][5] For phenylboronic pinacol esters, the reaction is considerably accelerated at physiological pH.[4][5]

Oxidative Stability

The carbon-boron bond in organoboron compounds can be susceptible to oxidation. While detailed studies on the oxidative stability of 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane are limited, the presence of the alkyne moiety may present a site for oxidative cleavage under harsh conditions. Forced degradation studies employing oxidizing agents are recommended to assess this potential degradation pathway.[6][7][8]

Thermal Stability

While many boronic esters exhibit good thermal stability, prolonged exposure to elevated temperatures can accelerate degradation, particularly if moisture is present. Supplier recommendations for refrigerated storage (2-8°C) suggest that the compound is best preserved at lower temperatures to minimize any potential thermal decomposition.[2]

Photostability

The phenylethynyl group is a chromophore that absorbs UV radiation. Prolonged exposure to light, particularly UV light, could potentially lead to photodegradation.[9] Therefore, it is prudent to store the compound in amber vials or otherwise protected from light.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane, the following storage and handling procedures are recommended:

Long-Term Storage

-

Temperature: Store at 2-8°C.[2]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or dry nitrogen) to exclude moisture and oxygen.

-

Container: Use a tightly sealed, amber glass vial or a container that protects the compound from light.

-

Purity: Store the compound in its purest form, as impurities can sometimes catalyze degradation.

Handling

As an air- and moisture-sensitive reagent, all manipulations of 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane should be performed using appropriate techniques to minimize exposure to the atmosphere.

Caption: Workflow for handling the air-sensitive reagent.

Step-by-Step Handling Protocol:

-

Glassware Preparation: Ensure all glassware is thoroughly oven-dried (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature in a desiccator or under a stream of dry inert gas.

-

Inert Atmosphere: Perform all transfers and manipulations in a glovebox with a dry, inert atmosphere or using standard Schlenk line techniques.

-

Weighing: If weighing is necessary, do so in a tared and sealed vial under an inert atmosphere to prevent exposure to air and moisture.

-

Solvent and Reagent Transfer: Use anhydrous solvents. Transfer solvents and solutions of the boronic ester using dry syringes or cannulas.

-

Reaction Setup: Maintain a positive pressure of inert gas throughout the course of the reaction.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions and monitoring its degradation over time.

Analytical Methodology: Stability-Indicating HPLC-UV Method

A validated stability-indicating HPLC method is crucial for separating the intact boronic ester from its potential degradation products.

| Parameter | Recommended Condition | Rationale |

| Column | C18 reverse-phase, e.g., Agilent Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) | Provides good retention and separation of aromatic compounds. |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A common mobile phase system for reverse-phase chromatography. The acidic modifier can help with peak shape but may also influence hydrolysis.[10] |

| Gradient | Start with a higher aqueous composition (e.g., 60% A) and ramp to a higher organic composition (e.g., 95% B) over 15-20 minutes. | To elute the more polar degradation products (boronic acid) first, followed by the less polar parent compound. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | To ensure reproducible retention times. |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | The phenylethynyl chromophore should have strong absorbance in this region. A DAD allows for the assessment of peak purity. |

| Injection Volume | 10 µL | |

| Sample Preparation | Dissolve a known concentration (e.g., 1 mg/mL) of the compound in the initial mobile phase composition. | To ensure compatibility with the HPLC system. |

Forced Degradation Study Protocol

This protocol outlines the conditions for a comprehensive forced degradation study.[6][7][8][11]

1. Preparation of Stock Solution:

-

Accurately weigh and dissolve 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane in anhydrous acetonitrile to prepare a stock solution of known concentration (e.g., 10 mg/mL).

2. Stress Conditions:

-

For each condition, dilute the stock solution with the appropriate stressor to a final concentration of approximately 1 mg/mL.

-

Store a control sample, protected from light, at 2-8°C.

| Stress Condition | Procedure | Time Points for Analysis |

| Acid Hydrolysis | Mix stock solution with 0.1 M HCl. Incubate at 60°C. | 0, 2, 4, 8, 24 hours |

| Base Hydrolysis | Mix stock solution with 0.1 M NaOH. Incubate at room temperature. | 0, 1, 2, 4, 8 hours |

| Oxidative Degradation | Mix stock solution with 3% H₂O₂. Incubate at room temperature, protected from light. | 0, 2, 4, 8, 24 hours |

| Thermal Degradation | Incubate a solid sample in a sealed vial at 80°C. At each time point, dissolve a portion in acetonitrile for analysis. | 0, 1, 3, 7, 14 days |

| Photodegradation | Expose a solution (in a quartz cuvette) and a solid sample (thin layer in a petri dish) to a calibrated light source (e.g., ICH-compliant photostability chamber). | As per ICH Q1B guidelines |

3. Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

If necessary, neutralize the acidic and basic samples before injection.

-

Analyze all samples by the validated HPLC-UV method.

4. Data Analysis:

-

Calculate the percentage of the remaining parent compound and the formation of any degradation products.

-

Determine the degradation kinetics where applicable.

Monitoring Degradation by NMR Spectroscopy